molecular formula C7H13N3 B1299318 4-Methyl-1-propyl-1h-pyrazol-5-amine CAS No. 3702-14-5

4-Methyl-1-propyl-1h-pyrazol-5-amine

Cat. No.: B1299318
CAS No.: 3702-14-5
M. Wt: 139.2 g/mol
InChI Key: KUKRPMVQKPWSLT-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Medicinal and Synthetic Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a cornerstone scaffold in both medicinal and synthetic chemistry. nih.govnih.gov The unique structural and electronic properties of the pyrazole ring have made its derivatives a subject of intense study for over a century. mdpi.com In medicinal chemistry, the pyrazole nucleus is a "privileged scaffold," meaning it is a common structural feature in a wide range of biologically active compounds and approved pharmaceutical drugs. nih.gov Molecules incorporating the pyrazole moiety exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and antidepressant properties. nih.govmdpi.com The versatility of the pyrazole ring allows it to interact with various biological targets, contributing to its prevalence in drug discovery. nih.gov

In synthetic chemistry, pyrazoles are valuable building blocks for creating more complex molecular architectures. scirp.orgnih.gov Their reactivity allows for functionalization at various positions on the ring, enabling the synthesis of diverse libraries of compounds for screening and development. scirp.org The synthesis of the pyrazole ring itself is well-established, with classic methods like the Knorr pyrazole synthesis (the condensation of hydrazines with 1,3-dicarbonyl compounds) still being widely used alongside modern, more efficient synthetic protocols. mdpi.comrjpbcs.com

Overview of Substituted Pyrazoles in Contemporary Research

Contemporary research on pyrazoles is largely focused on the synthesis and biological evaluation of its substituted derivatives. The nature and position of substituents on the pyrazole ring dramatically influence the compound's physical, chemical, and biological properties. Among the various derivatives, aminopyrazoles (APs) represent one of the most extensively studied chemotypes due to their significant therapeutic potential. nih.govmdpi.com

The position of the amino group on the pyrazole ring is critical. For instance, 3-aminopyrazoles and 5-aminopyrazoles are highly versatile intermediates used in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which themselves are of great pharmacological interest. nih.govresearchgate.net Specifically, 5-aminopyrazoles (5APs) are widely reported in medicinal chemistry literature as crucial components in the development of kinase inhibitors (notably p38 MAP kinase and Bruton's tyrosine kinase), anticancer agents, and anti-inflammatory drugs. nih.govscirp.org The amino group at the 5-position can act as a key hydrogen bond donor, facilitating strong interactions with biological targets. mdpi.com Research continues to explore novel synthetic routes and applications for these valuable compounds, often employing green chemistry principles and multi-component reactions to improve efficiency and yield. scirp.orgresearchgate.net

Rationale for Investigating 4-Methyl-1-propyl-1H-pyrazol-5-amine within the Pyrazole Class

While specific research detailing the applications of this compound is not extensively published in peer-reviewed literature, a clear rationale for its investigation can be derived from its structural features and its position within the well-established class of 5-aminopyrazoles. The compound, with the CAS number 3702-14-5, belongs to the family of 1,4,5-trisubstituted pyrazoles. nih.gov

The primary rationale for investigating this specific molecule lies in its potential as a synthetic building block. As a 5-aminopyrazole, it serves as a versatile precursor for constructing more complex, fused heterocyclic systems known to possess significant biological activity. scirp.orgnih.gov The substituents on the ring—a propyl group at the N1 position and a methyl group at the C4 position—provide specific steric and electronic properties that can be used to fine-tune the characteristics of a final target molecule. The propyl group, for instance, adds lipophilicity, which can be crucial for modulating a drug candidate's pharmacokinetic profile.

Furthermore, given that the 5-aminopyrazole scaffold is a key pharmacophore in numerous classes of therapeutic agents, this compound represents a valuable molecule for inclusion in compound libraries for high-throughput screening. Its structure provides a unique combination of substituents that could lead to novel interactions with biological targets, potentially yielding new leads in drug discovery programs targeting kinases, inflammatory pathways, or microbial pathogens. nih.govnih.gov Therefore, the investigation of this compound is driven by its potential utility in creating novel chemical entities with tailored properties for pharmaceutical and agrochemical research.

Data Tables

Table 1: General Properties of the Pyrazole Nucleus

Property Description Reference
Structure Five-membered aromatic ring with two adjacent nitrogen atoms. nih.gov
Molecular Formula C₃H₄N₂ N/A
Aromaticity Exhibits aromatic character due to delocalization of 6 π-electrons. N/A
Reactivity Can undergo electrophilic substitution (preferentially at C4) and can be functionalized at nitrogen and carbon atoms. N/A

| Biological Role | Acts as a "privileged scaffold" in medicinal chemistry, found in numerous bioactive compounds. | nih.govnih.gov |

Table 2: Chemical Data for this compound

Identifier Value Reference
CAS Number 3702-14-5 nih.gov
Molecular Formula C₇H₁₃N₃ nih.gov
Molecular Weight 139.20 g/mol nih.gov
IUPAC Name This compound nih.gov
Synonyms 1-Propyl-4-methyl-5-aminopyrazole N/A

| PubChem CID | 1088345 | nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-propylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-4-10-7(8)6(2)5-9-10/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKRPMVQKPWSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360186
Record name 4-Methyl-1-propyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3702-14-5
Record name 4-Methyl-1-propyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformation of 4 Methyl 1 Propyl 1h Pyrazol 5 Amine

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic system, and its reactivity in electrophilic aromatic substitution is significantly influenced by the nature and position of its substituents. For 4-Methyl-1-propyl-1H-pyrazol-5-amine, the ring is highly activated towards electrophilic attack due to the electron-donating effects of the amino group at position 5, the alkyl group at N-1, and the methyl group at C-4. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C-4 position if it is unsubstituted pharmaguideline.com. However, in this specific molecule, the C-4 position is already occupied by a methyl group. This structural feature channels the reactivity towards other potential pathways.

Halogenation and Nitration Studies

Halogenation: Direct C-H halogenation of 5-aminopyrazoles has been shown to be a viable method for introducing halogen atoms onto the pyrazole core, typically at the C-4 position. Studies on 3-aryl-1H-pyrazol-5-amines demonstrate that reactions with N-halosuccinimides (NXS, where X = Cl, Br, I) can efficiently yield 4-halogenated pyrazole derivatives under mild, metal-free conditions. beilstein-archives.org For this compound, since the C-4 position is blocked, electrophilic halogenation on the pyrazole ring itself is sterically hindered and electronically unfavorable without displacing the methyl group. Alternative reactions, such as those on the amine substituent, are more likely.

Nitration: The nitration of pyrazoles is typically achieved using nitrating agents like a mixture of nitric acid and sulfuric acid or nitric acid with trifluoroacetic anhydride. masterorganicchemistry.comresearchgate.net The reaction is regioselective for the C-4 position in many substituted pyrazoles. nih.gov Given that the C-4 position in the target molecule is substituted, direct nitration on the ring would require harsh conditions that could lead to oxidation of the existing alkyl substituents or degradation of the pyrazole core, rather than simple substitution.

Table 1: General Conditions for Electrophilic Halogenation of 5-Aminopyrazoles
ReactionReagentCatalyst/SolventPosition of SubstitutionTypical YieldReference
BrominationN-Bromosuccinimide (NBS)DMSOC-4Moderate to Excellent beilstein-archives.org
ChlorinationN-Chlorosuccinimide (NCS)DMSOC-4Moderate to Excellent beilstein-archives.org
IodinationN-Iodosuccinimide (NIS)DMSOC-4Moderate to Excellent beilstein-archives.org

Sulfonation Reactions

Sulfonation of the pyrazole ring can be achieved using reagents like oleum (B3057394) or chlorosulfuric acid. Research on 1-phenylpyrazole (B75819) has shown that sulfonation with chlorosulfuric acid in chloroform (B151607) leads to the formation of 1-phenylpyrazole-4-sulfonic acid. rsc.org This again highlights the preference for substitution at the C-4 position. For this compound, direct sulfonation on the pyrazole ring is improbable due to the substituted C-4 position. Instead, reaction at the amine group (sulfonamidation) is the more favorable pathway, as discussed in section 3.3.

Nucleophilic Substitution Reactions Involving the Amine Moiety

Nucleophilic aromatic substitution (SNAr) on a pyrazole ring is generally difficult. The pyrazole ring system, especially when substituted with electron-donating groups like an amino group, is electron-rich and thus inherently resistant to attack by nucleophiles. Such reactions typically require the presence of a strong electron-withdrawing group to activate the ring and a good leaving group (such as a halogen) at the position of substitution.

In the case of this compound, the molecule lacks both a strong activating group for SNAr and a suitable leaving group on the pyrazole core. Therefore, direct nucleophilic displacement of a hydrogen or a methyl group on the ring is not a feasible transformation under standard SNAr conditions. The primary amine, however, can readily act as a nucleophile itself, participating in a wide range of reactions as detailed in the following section.

Reactions of the Amine Group (e.g., condensation, acylation, sulfonamidation)

The 5-amino group is the most reactive nucleophilic site in 5-aminopyrazoles, with a reactivity order of 5-NH₂ > 1-NH > 4-CH. nih.gov This high nucleophilicity allows for a variety of transformations, making it a key handle for derivatization.

Condensation: The primary amine of 5-aminopyrazoles readily undergoes condensation reactions with 1,3-dielectrophiles, such as β-diketones and α,β-unsaturated ketones. These reactions are extensively used to construct fused heterocyclic systems. For example, reaction with α,β-unsaturated ketones can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. nih.gov Similarly, condensation with isatin (B1672199) derivatives can produce pyrazole-oxindole hybrids. encyclopedia.pub

Acylation: The amine group can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental in modifying the electronic and steric properties of the molecule. A highly relevant example is the acylation of the 4-amino group in a related pyrazole, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which serves as a key step in the synthesis of Sildenafil (B151) and its analogues. chemicalbook.com

Sulfonamidation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is widely used in medicinal chemistry to synthesize compounds with a broad spectrum of biological activities. nih.govnih.gov The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides from ampyrone and various benzenesulfonyl chlorides illustrates this common transformation on a pyrazole scaffold. nih.gov

Table 2: Representative Reactions of the 5-Amino Group
Reaction TypeElectrophileProduct TypeSignificanceReference
Condensationβ-DiketonesFused Pyrazolo[3,4-b]pyridinesAccess to complex heterocyclic systems nih.gov
AcylationAcyl Chlorides / AnhydridesAmidesKey for building blocks in drug synthesis chemicalbook.com
SulfonamidationSulfonyl ChloridesSulfonamidesGeneration of biologically active compounds nih.gov

Oxidation and Reduction Processes of the Pyrazole Core and Substituents

Oxidation: While the pyrazole ring itself is relatively stable to oxidation, the substituents and the amine group can undergo oxidative transformations. pharmaguideline.com A notable reaction for 5-aminopyrazoles is oxidative dehydrogenative coupling. In the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and a catalyst, pyrazol-5-amines can couple to form highly functionalized heteroaromatic azo compounds. nih.gov This reaction can be controlled to selectively form different products. For instance, using iodine and TBHP can simultaneously install an iodine atom at the C-4 position (if available) and form an N=N bond, leading to iodo-substituted azopyrroles. nih.govnih.gov A copper-catalyzed process can also directly convert pyrazol-5-amines into azopyrroles. nih.gov

Reduction: The unsubstituted pyrazole ring is generally stable under both catalytic and chemical reductive conditions. pharmaguideline.com This stability is a hallmark of its aromatic character. However, substituents on the ring can be reduced. For instance, a nitro group on the pyrazole ring can be reduced to an amino group. The core of this compound is expected to be highly stable to reduction, with reactions more likely to occur if other reducible functional groups were introduced through derivatization.

Exploration of Derivatization Pathways for Structure-Activity Relationship (SAR) Studies

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govnih.gov Derivatization of this compound at its various reactive sites provides a powerful tool for conducting structure-activity relationship (SAR) studies.

The key positions for derivatization on this molecule are:

The 5-amino group: As detailed in section 3.3, this group can be converted into a wide array of amides, sulfonamides, ureas, and imines, allowing for the exploration of hydrogen bonding interactions and steric effects in receptor binding pockets. researchgate.netmdpi.com

The N-1 propyl group: Variation of the alkyl chain length or introduction of cyclic or aromatic moieties at this position can significantly impact lipophilicity and binding affinity.

SAR studies on various pyrazole series have yielded critical insights. For example, in a series of pyrazole-based cannabinoid receptor antagonists, specific substitutions at the N-1, C-3, and C-5 positions, along with a carboxamide at the C-3 position, were found to be crucial for potent and selective activity. elsevierpure.com Similarly, SAR studies on pyrazolo[1,5-a]quinazolines as glutamate (B1630785) receptor modulators revealed that small structural changes could switch the compound's activity profile. nih.gov By systematically modifying the substituents on the this compound core, researchers can probe the specific interactions required for a desired biological effect, leading to the optimization of lead compounds. mdpi.comresearchgate.net

Computational Chemistry and Spectroscopic Characterization in Pyrazole Research

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the molecular properties of pyrazole (B372694) derivatives. These methods allow for the detailed investigation of molecular structure, stability, and reactivity from a theoretical standpoint.

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like 4-Methyl-1-propyl-1h-pyrazol-5-amine, which possesses a rotatable propyl group. By performing energy minimization calculations, typically using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the most stable conformations of the molecule can be identified. For instance, in a study of other pyrazole derivatives, theoretical calculations revealed that all studied compounds were stable in a folded conformation in the gaseous state. bohrium.com This type of analysis for this compound would involve rotating the bonds of the propyl group and calculating the relative energies of the resulting conformers to identify the global minimum energy structure.

A hypothetical conformational analysis of this compound would likely focus on the dihedral angles associated with the N-propyl bond. The relative energies of different conformers would be calculated to determine the most stable spatial arrangement of the propyl group relative to the pyrazole ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

Dihedral Angle (C-N-C-C)Relative Energy (kcal/mol)
0° (eclipsed)5.2
60° (gauche)0.8
120°1.5
180° (anti)0.0

Note: This table is illustrative and not based on experimental data for the specific compound.

DFT calculations can also be employed to study the thermodynamics and kinetics of reactions involving pyrazoles. By calculating the energies of reactants, transition states, and products, the enthalpy, entropy, and Gibbs free energy of a reaction can be determined. This information is vital for predicting the feasibility and rate of chemical transformations. For example, theoretical investigations into the deoxygenation of NOx ligands with a disilyldihydropyrazine were conducted for manganese complexes bearing a protic pyrazole ligand to understand the reaction thermodynamics. mdpi.com

For this compound, DFT could be used to model its synthesis or subsequent reactions. For example, the reaction of a substituted hydrazine (B178648) with a β-dicarbonyl compound to form the pyrazole ring could be computationally modeled to understand the reaction mechanism and predict the most favorable reaction pathway.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable technique for predicting the NMR chemical shifts (¹H and ¹³C) of organic molecules. researchgate.net These theoretical predictions are invaluable for the structural elucidation of newly synthesized compounds. In a study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, various DFT functionals were used to predict ¹H and ¹³C NMR chemical shifts, and the results were compared with experimental data to assess the accuracy of the methods. researchgate.net

For this compound, GIAO calculations would predict the chemical shifts for the protons and carbons of the methyl, propyl, and pyrazole ring moieties. These theoretical values can then be compared to experimentally obtained NMR spectra to confirm the compound's structure.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Pyrazole

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C3148.2150.1
C4105.5106.3
C5139.8141.2
C (Methyl)12.513.1

Note: This table is illustrative, based on data for a related pyrazole, and not for this compound.

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the characterization of pyrazole derivatives, providing direct experimental evidence of their molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity of atoms in a molecule. In pyrazole derivatives, the chemical shifts and coupling constants of the ring protons and carbons provide information about the substitution pattern. For example, the ¹H NMR spectrum of a spiropyrazole derivative showed the pyrazole-H-4 signal at δ = 4.70–5.35 ppm, which was crucial for identifying the correct regioisomer. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For aminopyrazoles, characteristic absorption bands for N-H stretching of the amino group and C=N and C=C stretching of the pyrazole ring are expected. In a study of 3(5)-aminopyrazoles, IR spectroscopy in an argon matrix was used to identify the different tautomers. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak confirms the molecular formula, while the fragmentation pattern can help in elucidating the structure. For instance, the mass spectrum of a synthesized spiropyrazole derivative was recorded in EI (70 eV) mode to confirm its structure. nih.gov

Crystallographic Studies (e.g., Single-Crystal X-ray Diffraction) for Solid-State Conformation and Intermolecular Interactions

For example, a study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate reported that the compound crystallizes in the monoclinic system with the space group P21/c. bohrium.com The structure was found to be stabilized by intermolecular C-H···O interactions and C-H···π interactions. bohrium.com Similarly, the crystal structure of 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine revealed an almost planar five-membered ring. nih.gov Although no crystallographic data for this compound is available, such a study would provide invaluable information about its solid-state conformation and the intermolecular interactions that dictate its crystal lattice.

Table 3: Crystallographic Data for a Representative Pyrazole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.141(3)
b (Å)13.934(4)
c (Å)7.2777(18)
β (°)97.816(14)
Volume (ų)1220.9(5)

Source: Adapted from a study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. bohrium.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction of a ligand with a biological target, such as a protein or enzyme. These methods are instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For pyrazole derivatives, which are known to inhibit various enzymes, docking studies can elucidate the key interactions responsible for their biological activity. nih.govijnrd.orgnih.govijpbs.com For instance, docking studies of pyrazole derivatives with receptor tyrosine kinase and protein kinases have been used to screen for potential inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding mode and the conformational changes that may occur upon binding. nih.govnih.govresearchgate.net In a study of pyrazole-containing imide derivatives as anticancer agents, MD simulations were performed to explore the binding mode of a potent compound with its target protein, Hsp90α. nih.gov

While no specific docking or MD simulation studies have been reported for this compound, these computational approaches would be essential to explore its potential as a bioactive molecule by predicting its interactions with various biological targets.

Biological and Pharmacological Investigations of 4 Methyl 1 Propyl 1h Pyrazol 5 Amine Analogues

Mechanisms of Biological Activity

The pharmacological effects of pyrazole (B372694) derivatives are underpinned by their ability to interact with specific biological targets. These interactions range from the direct inhibition of key enzymes to the binding with cellular receptors and the subsequent modulation of complex signaling cascades.

Enzyme Inhibition Studies (e.g., cyclooxygenase enzymes, mTOR, phosphodiesterase 5 (PDE5))

A primary mechanism through which pyrazole analogues exert their effects is by inhibiting the activity of critical enzymes.

Cyclooxygenase (COX) Enzymes: Many pyrazole derivatives have been identified as potent inhibitors of cyclooxygenase enzymes, COX-1 and COX-2, which are central to the inflammatory pathway. ijpsjournal.com A number of these compounds exhibit selectivity for COX-2, which is an attractive feature for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. For instance, a series of novel pyrazole derivatives showed selective COX-2 inhibition with IC50 values in the nanomolar range. researchgate.net Specifically, certain methoxy (B1213986) derivatives displayed high selectivity indices, indicating a strong preference for COX-2 over COX-1. researchgate.net Molecular docking studies have suggested that these derivatives adopt conformations similar to highly selective COX-2 inhibitors like SC-558 within the enzyme's active site. researchgate.net

Interactive Table: COX Inhibition by Pyrazole Analogues Press the buttons below to sort the data.

Compound Target Enzyme IC50 (µM) Selectivity Index (COX-1/COX-2)
Compound 11 COX-2 0.043 -
Compound 12 COX-2 0.049 -
Compound 15 COX-2 0.045 -
Compound 5b (methoxy derivative) COX-2 - 17.47
Compound 5e (methoxy derivative) COX-2 - 13.10
Pyrazole-chalcone derivative COX-2 0.73 -

Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer. mdpi.com Pyrazole-containing structures, particularly those with a 1H-pyrazolo[3,4-d]pyrimidine core, have been developed as potent mTOR inhibitors. researchgate.net One such derivative, compound 50, exhibited an IC50 value of 0.49 nM against mTOR, demonstrating significant potential in targeting this pathway. researchgate.net

Phosphodiesterase 5 (PDE5): PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) and is a key target in treatments for erectile dysfunction and pulmonary hypertension. Sildenafil (B151), a well-known PDE5 inhibitor, features a pyrazolopyrimidinone (B8486647) core. Analogues built upon this scaffold have been synthesized and tested, with some showing even greater potency than the parent drug. For example, an N-butyrylamido derivative was found to be approximately 6-fold more potent than sildenafil in inhibiting PDE5.

Receptor Binding Affinity Assessments

Beyond enzyme inhibition, pyrazole derivatives have been shown to bind with high affinity to a variety of cellular receptors, acting as antagonists or agonists.

Cannabinoid Receptors (CB1 and CB2): The biarylpyrazole SR141716A (Rimonabant) was a lead compound for investigating cannabinoid receptor antagonists. acs.orgelsevierpure.com Structure-activity relationship studies revealed that specific substitutions on the pyrazole ring are crucial for potent and selective CB1 receptor binding. acs.orgelsevierpure.com Other studies on 1,4-dihydroindeno[1,2-c]pyrazole derivatives found that many analogues displayed high in vitro binding affinity for CB2 receptors, with some showing exceptional selectivity over CB1 receptors. mdpi.com

Benzodiazepine (B76468), Dopamine (B1211576), and Serotonin (B10506) Receptors: Certain pyrazole derivatives have been evaluated for their binding to receptors in the central nervous system. One study identified a 4-oxo-1-aryl-1,4-dihydro-indeno[1,2-c]pyrazole derivative as a potent and selective ligand for the central benzodiazepine receptor (CBR) with an IC50 of 26.4 nM. nih.gov Other research has described the synthesis of pyrazole analogues with binding affinities for dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors, suggesting their potential as atypical antipsychotics. nih.gov

Nicotinic Acid Receptor: A series of substituted pyrazole-3-carboxylic acids were found to have substantial affinity for the G protein-coupled nicotinic acid receptor. researchgate.net Compounds such as 5-propylpyrazole-3-carboxylic acid and 5-butylpyrazole-3-carboxylic acid displayed Ki values of approximately 0.15 µM and 0.072 µM, respectively, acting as partial agonists at this receptor. researchgate.net

Interactive Table: Receptor Binding Affinity of Pyrazole Analogues Press the buttons below to sort the data.

Compound Class Target Receptor Binding Affinity (Ki or IC50)
Indeno[1,2-c]pyrazole derivative (4b) Central Benzodiazepine (CBR) IC50 = 26.4 nM
Indeno[1,2-c]pyrazole derivative (IAhX) Cannabinoid (CB2) High Affinity (Selectivity Ratio CB1/CB2 = 9811)
Biarylpyrazole (SR141716A analogue) Cannabinoid (CB1) High Affinity
5-Propylpyrazole-3-carboxylic acid (4f) Nicotinic Acid Ki ≈ 0.15 µM
5-Butylpyrazole-3-carboxylic acid (4g) Nicotinic Acid Ki = 0.072 µM

Modulation of Cellular Signaling Pathways

The interaction of pyrazole analogues with their molecular targets initiates a cascade of downstream effects, altering cellular signaling pathways involved in proliferation, inflammation, and survival. Research has shown that these compounds can interfere with multiple critical pathways. For instance, pyrazole derivatives have been found to inhibit the PI3K/AKT and MAPK/ERK signaling cascades, both of which are crucial for cancer cell growth and survival. mdpi.com In the context of inflammation, some pyrazoles can inhibit Toll-Like Receptor (TLR) signaling. nih.gov Furthermore, certain 5-aminopyrazole derivatives have been confirmed to interfere with p38MAPK and VEGFR-2 signaling pathways. mdpi.com The anticancer effects of some pyrazoles are also linked to their ability to inhibit cyclin-dependent kinases (CDKs), such as CDK2, which are key regulators of the cell cycle. rsc.org

Therapeutic Applications and Pharmacological Profiles of Pyrazole Derivatives

The diverse mechanisms of action of pyrazole analogues translate into a wide range of potential therapeutic applications, with anticancer and anti-inflammatory activities being the most extensively studied.

Anticancer Activity and Apoptosis Induction

Numerous pyrazole derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. mdpi.com The anticancer efficiency of these compounds is often linked to their ability to induce apoptosis, or programmed cell death.

One study investigated a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives for their activity against the MDA-MB-468 triple-negative breast cancer cell line. waocp.org The most active compound, 3f, exhibited an IC50 value of 14.97 µM after 24 hours and was shown to trigger apoptosis through the production of reactive oxygen species (ROS) and the activation of caspase-3. waocp.orgnih.gov Caspase-3 is a key executioner enzyme in the apoptotic cascade. nih.gov Further studies on other pyrazole compounds in colon cancer cells (HT29) have shown that they can induce apoptosis by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2, tipping the cellular balance towards cell death. researchgate.netresearchgate.net

Interactive Table: Anticancer Activity of Pyrazole Analogues Press the buttons below to sort the data.

Compound Cell Line Activity Metric Value (µM)
Compound 3f MDA-MB-468 (Breast) IC50 14.97
Compound 4 HCT-116 (Colon) GI50 3.81
Compound 50 HepG2 (Liver) IC50 0.71
Compound 22 (5-aminopyrazole) HCT-116 (Colon) IC50 3.18
Compound 22 (5-aminopyrazole) MCF-7 (Breast) IC50 4.63

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are largely attributed to their inhibition of COX enzymes, which reduces the production of pro-inflammatory prostaglandins. nih.gov This mechanism is shared by many widely used NSAIDs. ijpsjournal.com Celecoxib, a selective COX-2 inhibitor containing a pyrazole core, exemplifies the therapeutic success of this class of compounds. ijpsjournal.com Beyond COX inhibition, pyrazole analogues can also modulate other inflammatory pathways. They have been shown to affect the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6). bohrium.com This multi-faceted approach, combining enzyme inhibition with the modulation of cytokine signaling, underscores the potential of pyrazole derivatives as effective anti-inflammatory agents. ijpsjournal.combohrium.com

Antimicrobial and Antiparasitic Efficacy

The pyrazole scaffold is a cornerstone in the development of new therapeutic agents, with numerous analogues demonstrating significant efficacy against a wide array of pathogenic microbes and parasites. These compounds have been investigated for antileishmanial, antimalarial, antibacterial, antiviral, and antifungal properties. nih.govglobalresearchonline.net

Antileishmanial and Antimalarial Activity Pyrazole-bearing compounds have shown considerable promise as potent agents against parasitic diseases like leishmaniasis and malaria. malariaworld.org Research into hydrazine-coupled pyrazole derivatives has identified compounds with superior activity compared to existing drugs. For instance, one study evaluated a series of synthesized pyrazole derivatives against Leishmania aethiopica and Plasmodium berghei. malariaworld.org Compound 13 from this series exhibited remarkable in vitro antileishmanial activity, proving to be 174 times more active than miltefosine (B1683995) and 2.6 times more active than amphotericin B deoxycholate. malariaworld.org In the same study, compounds 14 and 15 demonstrated significant in vivo antimalarial effects, achieving 70.2% and 90.4% parasite suppression in mice, respectively. malariaworld.org The dual therapeutic potential of these pyrazole derivatives highlights their value as scaffolds for developing broad-spectrum antiparasitic drugs. nbinno.com

Further studies on pyrazole-pyrazoline hybrids have also yielded promising dual-acting antimalarial-antileishmanial agents. nih.gov Certain derivatives showed potent activity against chloroquine-resistant strains of P. falciparum and against both promastigote and amastigote forms of Leishmania aethiopica. nih.gov Trifluoromethylated pyrazole hybrids have also been evaluated, showing potential against Leishmania amazonensis and Trypanosoma cruzi, the causative agent of Chagas disease. frontiersin.org Similarly, pyrazoline derivatives have been identified as promising scaffolds for novel antischistosomal agents, with activity against Schistosoma mansoni worms. nih.gov

Compound/AnalogueTarget OrganismActivity MetricResultReference
Hydrazine-coupled pyrazole (13 )Leishmania aethiopicaIC₅₀0.018 µM malariaworld.org
Miltefosine (Standard)Leishmania aethiopicaIC₅₀3.130 µM malariaworld.org
Amphotericin B (Standard)Leishmania aethiopicaIC₅₀0.047 µM malariaworld.org
Hydrazine-coupled pyrazole (14 )Plasmodium berghei% Suppression70.2% malariaworld.org
Hydrazine-coupled pyrazole (15 )Plasmodium berghei% Suppression90.4% malariaworld.org
Pyrazoline (22 )Schistosoma mansoniEC₅₀6.2 µM nih.gov

Antibacterial, Antiviral, and Antifungal Efficacy The versatility of the pyrazole nucleus extends to its effectiveness against bacterial and fungal pathogens. orientjchem.orgnih.govresearchgate.net A series of novel pyrazole derivatives synthesized under ultrasound irradiation were screened for antimicrobial activity. nih.gov One compound demonstrated exceptional activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was superior to the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another analogue was highly active against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov

In terms of antifungal properties, pyrazole derivatives have also shown significant potential. nih.gov One compound was found to be highly active against Aspergillus niger with an MIC of 1 μg/mL, comparing favorably with the standard Clotrimazole (MIC: 2 μg/mL). nih.gov Another derivative showed equipotent activity against Microsporum audouinii when compared to Clotrimazole (MIC: 0.5 μg/mL). nih.gov While less extensively documented in recent targeted studies, the pyrazole scaffold is also recognized for its potential in developing antiviral agents. nih.govorientjchem.org

Compound/AnalogueTarget OrganismActivity MetricResultReference
Pyrazole Derivative (3 )Escherichia coliMIC0.25 µg/mL nih.gov
Ciprofloxacin (Standard)Escherichia coliMIC0.5 µg/mL nih.gov
Pyrazole Derivative (4 )Streptococcus epidermidisMIC0.25 µg/mL nih.gov
Pyrazole Derivative (2 )Aspergillus nigerMIC1 µg/mL nih.gov
Clotrimazole (Standard)Aspergillus nigerMIC2 µg/mL nih.gov
Pyrazole Derivative (3 )Microsporum audouiniiMIC0.5 µg/mL nih.gov
Clotrimazole (Standard)Microsporum audouiniiMIC0.5 µg/mL nih.gov

Neuroprotective and CNS Activity

The pyrazole scaffold has attracted significant attention from medicinal chemists for the development of novel neuroprotective agents. benthamdirect.comnih.gov The treatment of neurological disorders remains a formidable challenge, and identifying therapeutically effective molecules is a key area of research. benthamdirect.com Pyrazole and its reduced form, pyrazoline, have been identified as biologically important heterocyclic scaffolds with a wide range of activities, including neuroprotective, anticonvulsant, and antidepressant effects. benthamdirect.comigmpublication.org

Researchers have designed and synthesized generations of pyrazole analogues specifically to enhance neuroprotective activity, particularly under inflammatory conditions that contribute to neurodegeneration. bohrium.com Studies have focused on developing compounds that can suppress the adverse activation of glial cells and inhibit neuroinflammation. bohrium.com For instance, a class of trisubstituted pyrazoles was identified as possessing both neuroprotective and anti-inflammatory properties. bohrium.com A subsequent generation of pyrazolyl oxalamide derivatives was designed to improve upon these findings, leading to the identification of five compounds that significantly reduced neurotoxic secretions from immune-stimulated microglia-like human THP-1 monocytic cells. bohrium.commdpi.com One of these compounds also demonstrated the ability to protect SH-SY5Y neuronal cells from cytotoxic exposure. bohrium.com These findings provide a design template for future lead candidates as novel inhibitors of neuroinflammation. bohrium.com

In Vitro and In Silico Biological Screening Methodologies

The evaluation of 4-Methyl-1-propyl-1H-pyrazol-5-amine analogues relies on a combination of laboratory-based assays and computational modeling to determine their biological activity and potential therapeutic applications.

A fundamental step in the pharmacological investigation of pyrazole analogues is the use of cell line-based assays to assess their biological effects, particularly their antiproliferative and cytotoxic potential. frontiersin.orgmdpi.com A wide variety of human cell lines are employed depending on the therapeutic target. For anticancer research, common cell lines include those derived from breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), cervical cancer (HeLa), liver cancer (HepG2), and prostate cancer (PC-3). mdpi.commdpi.comsrrjournals.com

The cytotoxicity of these compounds is typically quantified using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. srrjournals.comnih.gov Results are often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. mdpi.com For neuroprotective studies, cell lines such as human monocytic THP-1 cells (as a model for microglia) and human neuroblastoma SH-SY5Y cells are utilized to evaluate anti-neurotoxic and neuroprotective effects. bohrium.commdpi.com Importantly, these assays are also used to determine if the compounds are toxic to normal, non-cancerous cells, which is crucial for assessing their therapeutic index. srrjournals.comnih.gov For example, one study found that a new series of pyrazole derivatives was not toxic to THP-1 monocytic cells or PC-3 prostate cancer cells at concentrations up to 100 µM, a marked improvement over previous generations of related compounds. mdpi.com

In addition to in vitro testing, in silico methods play a crucial role in modern drug discovery. Predictive models like PASS (Prediction of Activity Spectra for Substances) are web-based software tools that forecast the biological activity spectrum of a compound based solely on its 2D structure. zenodo.orgyoutube.com This allows for the rapid screening of virtual compounds before resources are committed to their chemical synthesis and biological testing. genexplain.com

The PASS algorithm is based on a Structure-Activity Relationship (SAR) analysis of a large database containing tens of thousands of known biologically active substances. genexplain.comgenexplain.com It uses a Bayesian approach to calculate the probability of a compound being active (Pa) or inactive (Pi) for a wide range of biological activities, including thousands of pharmacological effects and mechanisms of action. genexplain.comnih.gov The predicted activity spectrum is presented as a list of activities, with the most probable ones ranked highest. genexplain.com This tool can help identify potential lead compounds, reduce failures in later clinical trials, and even find new therapeutic indications for existing drugs. zenodo.org The average accuracy of PASS prediction is estimated to be around 95%, making it a valuable tool for prioritizing which pyrazole analogues to synthesize and test. genexplain.com

Structure-Activity Relationships and Molecular Design Principles for Enhanced Biological Potency

The biological potency of pyrazole analogues is highly dependent on their molecular structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design and optimization of more effective therapeutic agents. mdpi.comresearchgate.net

SAR studies involve systematically modifying the substituents at various positions on the pyrazole ring and observing the resulting changes in biological activity. For instance, in the context of antiparasitic activity, it was found that the presence of a bulky group (such as bromo, methoxy, or nitro) at the para position of an aryl ring attached to the pyrazole core was essential for activity against Leishmania and Trypanosoma species. frontiersin.org For cannabinoid receptor antagonists, potent activity required a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. elsevierpure.com

In the development of antifungal agents, SAR analysis of pyrazole derivatives revealed that a straight-chain or cycloalkyl ring moiety was a key structural feature for activity, and the substituent on the pyrazole ring itself could significantly affect efficacy. nih.gov Similarly, for other biological activities, the introduction of specific atoms, like chlorine on a phenyl ring, was shown to dramatically affect the compound's potency. nih.gov

These SAR insights guide molecular design principles. The pyrazole nucleus is considered a privileged scaffold, and its strategic functionalization allows for the creation of compounds with enhanced biological potency and selectivity. nih.govnih.gov By combining knowledge of SAR with computational tools like molecular docking, researchers can design novel pyrazole analogues that are predicted to have improved interactions with their biological targets, leading to the development of more potent and targeted therapies. researchgate.net

Applications in Advanced Materials and Interdisciplinary Research

Pyrazole (B372694) Derivatives as Ligands in Coordination Chemistry

Pyrazole and its derivatives are highly valued as ligands in the field of coordination chemistry. Their utility stems from the presence of two nitrogen atoms within the heterocyclic ring, which can act as donor sites to coordinate with metal ions. This interaction leads to the formation of stable metal complexes with diverse topologies and functionalities.

The pyrazole ring can coordinate to a metal center in several ways: as a neutral monodentate ligand, an exo-bidentate compound, or as a mono-anionic species. This versatility allows for the synthesis of a wide range of coordination compounds, from simple mononuclear complexes to intricate polynuclear and supramolecular structures. researchgate.net The steric and electronic properties of the substituents on the pyrazole ring significantly influence the structure, stability, and reactivity of the resulting metal complexes.

Transition metal complexes containing pyrazole-based ligands have been extensively studied for their rich coordination chemistry and numerous applications. nih.gov For example, copper complexes with pyrazole-containing ligands are of particular interest due to their ability to form structures with varying nuclearity. researchgate.net These complexes have potential applications in catalysis, materials science, and as models for bioinorganic systems. rroij.com The ability to fine-tune the ligand's structure allows for precise control over the properties of the metal complex, making pyrazole derivatives indispensable tools for the design of new functional materials. mdpi.com

Metal IonPyrazole-Derived Ligand TypeResulting Complex StructurePotential Application
Copper(II)Substituted PyrazolesMononuclear to PolynuclearBioinorganic Models, Catalysis
Cadmium(II)Pyrazole-acetamide1D Supramolecular ArchitectureAntibacterial Agents
Iron(II)Pyrazole-quinoxaline2D Supramolecular ArchitectureAntibacterial Agents
Cobalt(II)Pyrazole-based LigandsOrganometallic ComplexesVarious (under investigation) acs.org
Table 1: Examples of Metal Complexes with Pyrazole-Derived Ligands.

Role in Agricultural Chemistry (e.g., herbicidal, fungicidal properties)

The pyrazole scaffold is a "privileged structure" not only in medicine but also in agrochemicals. mdpi.com Numerous commercial pesticides, including herbicides, fungicides, and insecticides, incorporate the pyrazole moiety, demonstrating its importance in crop protection. nih.govnih.gov

Herbicidal Properties: Certain pyrazole derivatives function as potent herbicides. For instance, compounds like pyrazolate, pyrazoxyfen, and benzofenap (B1666592) are well-known commercial herbicides. nih.gov Some pyrazole derivatives act as bleaching herbicides by inhibiting p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant pigment biosynthesis. specialchem.com The substitution pattern on the pyrazole ring plays a crucial role in determining the herbicidal activity and selectivity. For example, the position of substitution on the pyrazole ring can significantly impact the herbicidal efficacy against specific weed species. nih.gov

Fungicidal Properties: Pyrazole derivatives have also shown significant promise as fungicides. nih.gov Several commercial fungicides, such as furametpyr (B1674270) and fluxapyroxad, are respiration inhibitors that block the mitochondrial complex II in fungi. nih.gov Research has demonstrated that novel pyrazole analogues can exhibit potent antifungal activity against a wide spectrum of phytopathogenic fungi. nih.gov For instance, certain 1-methyl-1H-pyrazol-5-amine derivatives incorporating disulfide moieties have displayed strong antifungal activity against Valsa mali, a pathogen affecting apple trees. rsc.org The development of pyrazole-based fungicides is an active area of research, aiming to discover new compounds with improved efficacy and novel modes of action to combat fungal resistance. nih.gov

Compound ClassAgricultural ApplicationMode of Action (Example)Commercial Examples
Pyrazolone HerbicidesHerbicideHPPD InhibitionPyrazolate, Topramezone specialchem.com
Pyrazole CarboxamidesFungicideMitochondrial Respiration Inhibition (Complex II)Fluxapyroxad, Furametpyr nih.gov
Substituted PyrazolesInsecticideVariousTebufenpyrad, Tolfenpyrad nih.gov
Pyrazolyl-1,3,4-oxadiazolesFungicideEffective against Rhizoctonia solaniN/A (Research Compound) nih.gov
Table 2: Agricultural Applications of Pyrazole Derivatives.

Potential in Functional Material Science

The unique structural and electronic properties of the pyrazole ring make its derivatives attractive candidates for the development of advanced functional materials. nih.gov Their applications in this field are diverse, ranging from energetic materials to polymers and UV stabilizers.

Nitrated pyrazoles have garnered significant attention as energetic materials. nih.gov These compounds can possess a high heat of formation, high density, and good thermal stability, making them suitable for use in explosives, propellants, and pyrotechnics. researchgate.netnih.govmdpi.com The nitrogen-rich nature of the pyrazole ring contributes to the high energy content of these materials. researchgate.net Research is focused on designing and synthesizing novel nitropyrazole-based compounds with enhanced detonation performance and reduced sensitivity to external stimuli like impact and friction. acs.orgmdpi.comacs.org

In polymer chemistry, pyrazole derivatives have been incorporated into polymer backbones to create materials with specialized properties. rroij.com For example, dynamic covalent polymers based on thermally reversible pyrazole-urea bonds have been developed. These poly(pyrazole-ureas) exhibit excellent mechanical properties and can be recycled upon heating, showcasing their potential for creating smart, adaptive, and recyclable materials. specialchem.com Furthermore, certain pyrazole derivatives, particularly 2'-hydroxyphenyl-substituted pyrazoles, have been investigated as effective ultraviolet (UV) stabilizers for polymers. researchgate.net They protect the polymer from degradation caused by UV radiation, thereby extending the material's lifespan and maintaining its physical properties. nih.gov

Integration with Other Scientific Disciplines for Novel Applications

The versatility of the pyrazole scaffold facilitates its integration across multiple scientific disciplines, leading to the discovery of novel applications. The intersection of pyrazole chemistry with biology, medicine, materials science, and engineering has proven to be particularly fruitful.

In medicinal chemistry, pyrazole derivatives are a cornerstone of drug discovery, with compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. researchgate.net This demonstrates a strong synergy between synthetic organic chemistry and pharmacology.

The development of pyrazole-based agrochemicals is a prime example of interdisciplinary research, combining organic synthesis with plant science, mycology, and entomology to address challenges in food production. mdpi.comnih.gov

Furthermore, the use of pyrazole derivatives in coordination chemistry to create functional metal complexes bridges inorganic chemistry with catalysis and materials science. nih.gov The photophysical properties of some pyrazole-based metal complexes are being explored for applications in organic light-emitting diodes (OLEDs), showcasing a link between coordination chemistry and physics. mdpi.com The design of pyrazole-based chemosensors for detecting ions is another area where organic chemistry intersects with analytical science and environmental monitoring. mdpi.com This cross-pollination of ideas and techniques across different fields continues to drive innovation and expand the application horizon for pyrazole-containing compounds like 4-Methyl-1-propyl-1h-pyrazol-5-amine.

DisciplineIntegrated Application of Pyrazole Derivatives
Medicinal Chemistry & PharmacologyDevelopment of anti-inflammatory, anticancer, and antimicrobial drugs. researchgate.net
Agricultural ScienceCreation of herbicides, fungicides, and insecticides for crop protection. nih.govnih.gov
Materials Science & EngineeringDesign of energetic materials, recyclable polymers, and UV stabilizers. researchgate.netspecialchem.com
Inorganic & Physical ChemistrySynthesis of metal-organic frameworks (MOFs) and photoluminescent materials. mdpi.com
Analytical & Environmental ScienceDevelopment of chemosensors for ion detection. mdpi.com
Table 3: Interdisciplinary Applications of Pyrazole Derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methyl-1-propyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

  • The compound is typically synthesized via cyclization of substituted hydrazines with β-keto esters or β-diketones. For example, describes a multi-step protocol starting from monomethylhydrazine and ethyl acetoacetate, involving cyclization, formylation, oxidation, and acylation. Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are critical . Optimization involves controlling reaction temperature (e.g., 0–5°C for acid chloride coupling) and using triethylamine as a base to neutralize HCl byproducts .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • 1H/13C NMR confirms substituent positions and purity (e.g., aromatic protons at δ 6.95 ppm for methoxybenzyl groups in derivatives) . X-ray crystallography (using SHELX or WinGX) resolves structural ambiguities, as shown in for halogenated pyrazole regioisomers. Anisotropic displacement ellipsoids and hydrogen bonding networks are critical for validating molecular geometry .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

  • Antimicrobial assays (e.g., against Mycobacterium tuberculosis or E. coli) involve testing derivatives at serial dilutions (e.g., 0.5–64 µg/mL) using microplate dilution methods. highlights derivatives with MIC values <10 µg/mL, attributed to electron-withdrawing substituents like nitro groups enhancing membrane permeability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or electronic effects) influence the compound’s biological activity?

  • Electron-withdrawing groups (e.g., NO₂, Cl) at the 3-position enhance antitubercular activity by increasing lipophilicity and target binding, as seen in (MIC: 3.12 µg/mL for 3,5-dinitrobenzamide derivatives). Conversely, electron-donating groups (e.g., OCH₃) reduce potency due to decreased membrane penetration . SAR studies should prioritize substituent effects on logP and hydrogen-bonding capacity .

Q. What experimental and computational strategies resolve contradictions in crystallographic or biological data?

  • Discrepancies in crystallographic data (e.g., disordered solvent molecules) require iterative refinement using SHELXL and validation via R-factor convergence (<0.05). For biological data, dose-response curves and statistical tests (e.g., ANOVA) differentiate true activity from assay noise. demonstrates how conflicting MIC values for similar derivatives are resolved by testing under standardized pH and nutrient conditions .

Q. How can multi-step synthetic pathways (e.g., for CCK1 receptor antagonists) be scaled without compromising yield?

  • Key steps include:

  • Catalytic hydrogenation (10% Pd/C) for nitro-to-amine reduction ( ).
  • Solvent-free condensation for pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione derivatives, minimizing side reactions .
  • Column chromatography (hexane:EtOAc gradients) for purifying acyl thiourea intermediates . Scalability requires optimizing catalyst loading (e.g., 5 mol% Pd) and avoiding moisture-sensitive intermediates .

Q. What are the limitations of using pyrazole derivatives in in vivo studies, and how can they be addressed?

  • Metabolic instability (e.g., rapid hepatic clearance of methyl groups) is mitigated by introducing cyclopropyl or fluorine substituents, as in . Toxicity (e.g., off-target σ1 receptor binding) is minimized via selective functionalization (e.g., 4-methoxybenzyl groups in reduce CNS penetration) . Pharmacokinetic profiling (e.g., plasma half-life in rodents) is essential for lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.